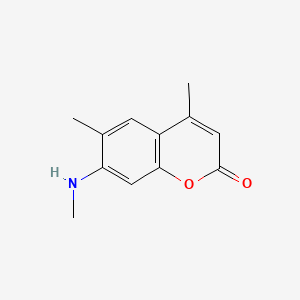![molecular formula C30H48Cl6O12Ti3-2 B13752487 Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) typically involves the reaction of titanium tetrachloride with acetylacetone in the presence of a suitable solvent . The reaction is carried out under inert gas conditions to prevent moisture from affecting the reaction . The product is then purified through recrystallization to obtain the desired compound in its pure form .
Industrial Production Methods
Industrial production methods for Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions may produce titanium(iii) complexes .
Applications De Recherche Scientifique
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) involves its interaction with molecular targets through coordination chemistry . The titanium centers in the compound can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound . These interactions are crucial for its catalytic activity and other chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Bis(2,4-pentanedionato)bis(2-propanolato)titanium(iv)
- Titanium(iv) diisopropoxide bis(acetylacetonate)
Uniqueness
Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv) is unique due to its specific ligand arrangement and the presence of hexachlorotitanate(iv) as a counterion . This unique structure imparts distinct chemical properties, making it suitable for specialized applications in catalysis and material science .
Propriétés
Formule moléculaire |
C30H48Cl6O12Ti3-2 |
|---|---|
Poids moléculaire |
957.0 g/mol |
Nom IUPAC |
hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6 |
Clé InChI |
FXHBKUDRXITDHU-UHFFFAOYSA-H |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



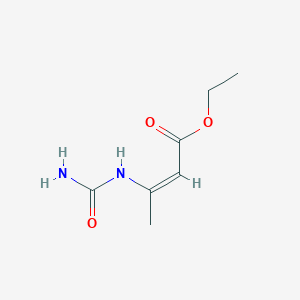
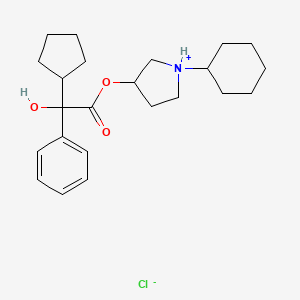

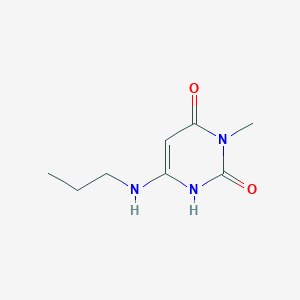
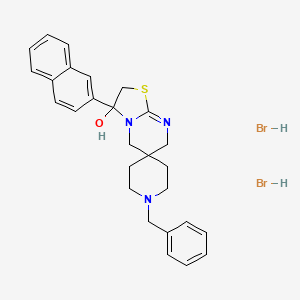
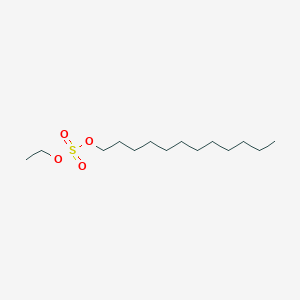
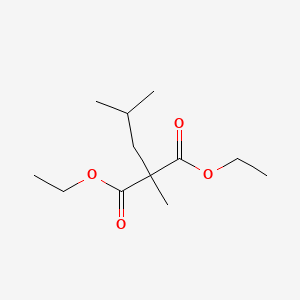

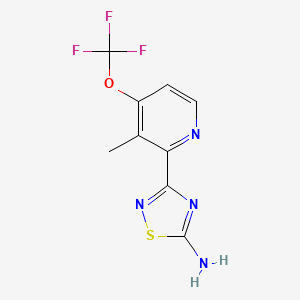

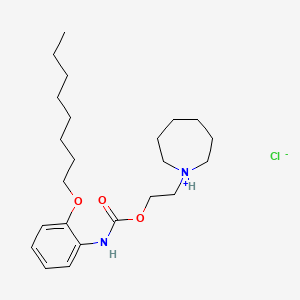
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
